1,2-dimethyl-4-Phenyl-1,2,4-triazolidine-3,5-dione
Description
1,2-Dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound featuring a saturated triazolidine core with two methyl groups at positions 1 and 2 and a phenyl substituent at position 3. This structure confers unique physicochemical properties, including moderate lipophilicity and stability, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via alkylation or substitution reactions, often involving triphosgene and methylating agents under basic conditions . Its applications span bioactive agent development, polymer synthesis, and catalytic intermediates .
Properties
CAS No. |
10270-09-4 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C10H11N3O2/c1-11-9(14)13(10(15)12(11)2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
PCBZEWNZJVJTIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
1,2-Dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione (CAS No. 10270-09-4) is a compound belonging to the triazolidinedione class, which has garnered interest due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
The molecular formula of 1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione is , with a molecular weight of approximately 205.21 g/mol. The compound's structure features a triazolidine ring with two methyl groups and a phenyl substituent, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 10270-09-4 |
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
Antimicrobial Activity
Research indicates that derivatives of triazolidinediones exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of various triazole derivatives demonstrated that compounds similar to 1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione possess notable activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of 1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione has been explored through in vitro assays. In studies involving peripheral blood mononuclear cells (PBMCs), compounds related to this triazolidinedione were shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds with similar structures demonstrated a reduction in TNF-α levels by approximately 44–60% at concentrations ranging from 50 to 100 µg/mL .
Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of triazolidinediones have been evaluated in various cancer cell lines. In vitro studies indicate that certain derivatives exhibit selective antiproliferative activity against cancer cells while maintaining low toxicity levels in normal cell cultures. For instance, a derivative showed less than 10% cytotoxicity at a concentration of 100 µg/mL in PBMC cultures .
Case Study 1: Synthesis and Evaluation of Derivatives
A recent study synthesized several derivatives of triazolidinediones and evaluated their biological activities. Among these derivatives, those with specific substitutions on the triazole ring exhibited enhanced anti-inflammatory and antimicrobial properties compared to their parent compound. The presence of electron-withdrawing groups significantly improved the interaction with biological targets .
Case Study 2: Mechanistic Insights into Anti-inflammatory Activity
Another study investigated the mechanistic pathways through which triazolidinediones exert their anti-inflammatory effects. The results indicated that these compounds inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This suggests that 1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione could serve as a lead compound for developing new anti-inflammatory drugs .
Comparison with Similar Compounds
Key Observations :
- Methyl groups (1,2-dimethyl) improve steric hindrance and metabolic stability compared to the parent compound .
- Acyl substituents enhance cytotoxicity by targeting enzymes like dihydrofolate reductase but may reduce solubility .
- Phenyl groups at position 4 contribute to π-π interactions in polymer synthesis and catalytic applications .
Reactivity Trends :
- The saturated triazolidine ring is less aromatic than triazole analogs (e.g., 4-phenyl-1,2,4-triazole-3,5-dione), leading to higher flexibility but lower thermal stability .
- Methyl groups reduce electrophilicity at the triazolidine core, slowing degradation under oxidative conditions compared to unsubstituted analogs .
Q & A
Q. What are the most efficient synthetic routes for 1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione?
A one-pot synthesis method using triphosgene, substituted anilines, and ethyl carbazate in the presence of cesium carbonate is highly efficient. This approach minimizes intermediate isolation and improves yield (75–81%) under mild conditions. Key steps include carbamate formation and cyclization, with purification via silica gel chromatography .
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, in stability studies, NMR peaks at δ7.53–7.40 (aromatic protons) and δ151.98–116.57 (carbonyl/aromatic carbons) confirm the core structure. HRMS data (e.g., m/z 284.1028 for C₁₅H₁₄N₃O₃) further validate molecular composition .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmospheres (e.g., nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture or oxidizing agents, as the triazolidine-dione core is sensitive to hydrolysis and radical reactions .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of epimers/isomers in its chemical reactions?
Reactions with enophiles (e.g., pulegone) proceed via zwitterionic intermediates, leading to stereoselective epimer formation. For instance, RR- and SR-isomers arise from differing spatial arrangements during cycloaddition, confirmed by X-ray crystallography and NOE experiments . Similarly, reactions with acyclic allenes involve Diels–Alder pathways or ene mechanisms, depending on substituent electronics .
Q. How does this compound modulate lipid metabolism in preclinical models?
In rodent studies, 1,2-diacyl-triazolidine-dione derivatives (structurally analogous) reduce serum cholesterol (30–40%) and triglycerides (25–35%) at 20 mg/kg/day. Mechanistically, they inhibit lipid synthesis enzymes (e.g., HMG-CoA reductase, acetyl-CoA carboxylase) and enhance fecal lipid excretion. Enzyme assays using liver homogenates and radiolabeled substrates are critical for validating target inhibition .
Q. What strategies optimize its use in polymer or material science applications?
Functionalization at the N1/N2 positions with electron-withdrawing groups (e.g., nitro, carbonyl) enhances thermal stability for polymer synthesis. For example, triazolidine-dione derivatives are copolymerized with diisocyanates to form heat-resistant polyurethanes. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) guide material optimization .
Q. How can its stability under biological conditions be assessed?
Conduct accelerated stability studies in simulated physiological buffers (pH 7.4, 37°C) over 48–72 hours. Monitor degradation via HPLC-UV or LC-MS, with fragmentation patterns indicating hydrolytic cleavage of the triazolidine ring. Tyrosine-click adducts (e.g., 29 in ) demonstrate improved stability, making them suitable for bioconjugation .
Methodological Notes
- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to resolve epimers.
- Enzyme Assays : Combine in vitro microsomal assays with in vivo lipid profiling for mechanistic studies.
- Computational Modeling : Density functional theory (DFT) predicts reaction pathways and regioselectivity in cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
